molecular formula C30H25NO6 B13432933 Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate

Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate

Cat. No.: B13432933
M. Wt: 495.5 g/mol
InChI Key: NLBYGYWZRQWVFU-UHFFFAOYSA-N
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Description

Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boronic acids under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can influence the compound’s behavior in biological systems or its reactivity in chemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate is unique due to its combination of multiple aromatic rings and functional groups, which provide a versatile platform for various chemical modifications and applications

Properties

Molecular Formula

C30H25NO6

Molecular Weight

495.5 g/mol

IUPAC Name

methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate

InChI

InChI=1S/C30H25NO6/c1-35-28(32)21-10-4-18(5-11-21)24-16-25(19-6-12-22(13-7-19)29(33)36-2)27(31)26(17-24)20-8-14-23(15-9-20)30(34)37-3/h4-17H,31H2,1-3H3

InChI Key

NLBYGYWZRQWVFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)OC)N)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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